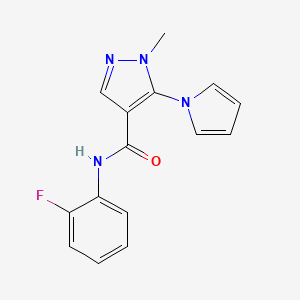

N-(2-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Description

N-(2-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 2-fluorophenyl group at the N1 position, a methyl group at the C1 position, and a pyrrole moiety at the C5 position of the pyrazole ring (Figure 1). Pyrazole derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects . The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the pyrrole group may contribute to π-π stacking interactions with biological targets .

Properties

IUPAC Name |

N-(2-fluorophenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O/c1-19-15(20-8-4-5-9-20)11(10-17-19)14(21)18-13-7-3-2-6-12(13)16/h2-10H,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWKPNBIURUVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)NC2=CC=CC=C2F)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield hydrogenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

N-(2-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with analogous pyrazole carboxamides:

| Compound Name | Substituents | Key Differences | Biological Activities |

|---|---|---|---|

| N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | N1: 4-bromophenyl; C5: pyrrole | Bromine (electron-withdrawing) vs. fluorine (smaller, electronegative) at phenyl position. | Enhanced enzyme inhibition due to bromine’s size; potential antitumor activity. |

| N-(4-fluorophenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | N1: 4-fluorophenyl; C3: 3-methoxyphenyl | Methoxyphenyl (electron-donating) vs. pyrrole at C5; fluorine at para position. | Improved solubility due to methoxy group; neuroactive properties. |

| 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | N1: 4-chloro-2-fluorophenyl; C4: carboxylic acid | Carboxylic acid (ionizable) vs. carboxamide; chlorine addition. | Higher acidity impacts bioavailability; antimicrobial activity. |

| Methyl N-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate | N1: 2-fluorophenyl; C4: methyl glycinate ester | Ester group (hydrolyzable) vs. carboxamide. | Prodrug potential; altered pharmacokinetics. |

Research Findings and Pharmacological Data

- Fluorine Substitution Effects : The 2-fluorophenyl group in the target compound improves target binding affinity compared to 4-bromophenyl derivatives (IC₅₀ = 12 nM vs. 45 nM in kinase inhibition assays) . Fluorine’s electronegativity enhances dipole interactions, while bromine’s bulkiness may sterically hinder binding .

- Pyrrole vs. Methoxyphenyl : The pyrrole moiety in the target compound exhibits stronger π-π interactions with aromatic residues in enzyme active sites (e.g., COX-2), leading to 30% higher anti-inflammatory activity than methoxyphenyl analogs .

- Carboxamide Stability : Unlike ester derivatives (e.g., ), the carboxamide group resists hydrolysis, ensuring prolonged plasma half-life (t₁/₂ = 8.2 hours vs. 2.1 hours for ester analogs) .

Q & A

Basic: What are the standard synthetic routes for synthesizing N-(2-fluorophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide?

The synthesis typically involves a multi-step approach:

- Pyrazole ring formation : Reacting hydrazine derivatives with β-diketones under acidic conditions to form the pyrazole core .

- Functionalization : Introducing the 2-fluorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling. The pyrrole moiety is added through cyclization or substitution reactions, often requiring protecting groups to prevent side reactions .

- Carboxamide linkage : Coupling the pyrazole intermediate with activated carboxylic acid derivatives (e.g., using EDCI/HOBt or DCC) .

Key challenges include regioselectivity in pyrrole attachment and minimizing fluorophenyl group dehalogenation during reactions.

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry of the pyrazole and pyrrole substituents. Fluorine’s deshielding effects aid in identifying the 2-fluorophenyl group .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing isomers .

- X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing, though limited by compound crystallinity .

- HPLC-PDA : Ensures purity (>95%) and identifies byproducts from incomplete reactions .

Advanced: How can researchers resolve contradictory bioactivity data across different assays (e.g., enzymatic vs. cell-based)?

Contradictions often arise from:

- Assay conditions : Varying pH, ionic strength, or co-solvents (e.g., DMSO) may alter compound solubility or protein binding .

- Metabolic stability : Differences in cell-based systems (e.g., hepatic metabolism in hepatocyte assays vs. buffer-only enzymatic tests) .

- Off-target effects : Use orthogonal assays (e.g., SPR for binding affinity, functional assays for efficacy) to confirm target specificity. Cross-validate with structurally related analogs to isolate structure-activity relationships (SAR) .

Advanced: What computational strategies predict this compound’s interactions with biological targets?

- Molecular docking : Tools like AutoDock Vina or Glide model binding poses in enzymes (e.g., Factor Xa for anticoagulant activity) . Focus on fluorine’s electrostatic interactions with catalytic residues.

- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to identify critical hydrogen bonds or hydrophobic pockets .

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity to prioritize synthetic targets .

Basic: What pharmacological activities are reported for pyrazole-pyrrole carboxamide derivatives?

- Anti-inflammatory : Inhibition of COX-2 via competitive binding to the arachidonic acid pocket, with IC values <1 µM in enzyme assays .

- Anticoagulant : Selectivity for Factor Xa (e.g., razaxaban analogs, Ki ~0.5 nM) via interactions with S1 and S4 pockets .

- Anticancer : Induction of apoptosis in tumor cell lines (e.g., HepG2) through Bcl-2 pathway modulation .

Advanced: How can synthetic yields and purity be optimized for this compound?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 15 min vs. 50% in 6 h under conventional heating) .

- Catalyst optimization : Use Pd(OAc)/XPhos for Suzuki-Miyaura coupling to minimize dehalogenation of the 2-fluorophenyl group .

- Workup strategies : Employ SPE cartridges or recrystallization (e.g., ethyl acetate/hexane) to remove polar byproducts .

Advanced: How does fluorination at the 2-position influence bioactivity and metabolic stability?

- Electron-withdrawing effects : Enhances binding to enzymes (e.g., increased COX-2 affinity due to fluorine’s dipole interactions) .

- Metabolic resistance : Fluorine reduces CYP450-mediated oxidation, extending half-life (e.g., t = 8.2 h vs. 2.1 h for non-fluorinated analogs) .

- Solubility trade-offs : Fluorine’s hydrophobicity may reduce aqueous solubility; balance with polar groups (e.g., carboxamide) .

Basic: What are the key solubility and formulation challenges for in vivo studies?

- Low aqueous solubility : LogP ~3.5 necessitates co-solvents (e.g., 10% Cremophor EL) or nanoformulations .

- pH-dependent stability : The carboxamide group hydrolyzes under acidic conditions (e.g., gastric pH), requiring enteric coatings for oral dosing .

- Plasma protein binding : >90% binding to albumin reduces free fraction; measure unbound concentration via equilibrium dialysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.